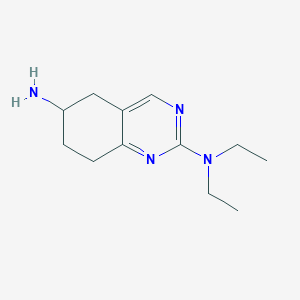

N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine

Description

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-N,2-N-diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine |

InChI |

InChI=1S/C12H20N4/c1-3-16(4-2)12-14-8-9-7-10(13)5-6-11(9)15-12/h8,10H,3-7,13H2,1-2H3 |

InChI Key |

YGWYNGQGSCKUPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C2CC(CCC2=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is characterized by excellent yields and easy workup .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives with different substituents.

Scientific Research Applications

N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition disrupts the replication of Mycobacterium tuberculosis, making it a potential antitubercular agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares N2,N2-diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine with key analogues:

Pharmacological Comparison

- Neuroprotection : Piperazine-containing tetrahydroquinazolines () show promise in Parkinson’s disease models, while benzothiazole derivatives are established dopaminergic agents .

- Antimicrobial Activity : Triazine-diamines (e.g., N2-(4-chlorophenyl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine) exhibit antibacterial properties, but similar activity is unreported for tetrahydroquinazolines .

Biological Activity

N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine (also known as dihydrochloride salt) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22Cl2N4

- Molecular Weight : 293.23 g/mol

- IUPAC Name : 2-N,2-N-diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine; dihydrochloride

- CAS Number : 1823549-60-5

The compound's structure features a tetrahydroquinazoline backbone that is significant for its biological interactions.

Synthesis

The synthesis of this compound can be approached through various methods. A notable base-catalyzed synthesis involves the use of solvent-free conditions which enhances yield and purity . The compound can also be synthesized via reduction reactions involving quinolin-2-one intermediates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 12 |

| B16F10 | 15 |

These results indicate that the compound exhibits micromolar activity against diverse cancer types .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting proliferation signals .

Case Studies

-

Study on Lung Cancer Cells (A549) :

- Objective : To evaluate the cytotoxic effects of this compound.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.

- Study on Melanoma Cells (B16F10) :

Q & A

Q. What are the established synthetic routes for N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine?

Synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Cyclocondensation : Reacting 5,6,7,8-tetrahydroquinazoline precursors with diethylamine under reflux in polar aprotic solvents like DMF or DMSO. Similar methods are used for analogous compounds, such as the synthesis of 1,3-dimethyl-6,7-diaminopurines via heating with methylcyanoformimidate .

- N-Alkylation : Introducing diethyl groups via alkylation of the primary amine using diethyl sulfate or ethyl iodide in the presence of a base (e.g., K₂CO₃). Optimize reaction time and temperature to minimize side products like over-alkylation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : Key signals include the N-CH₂-CH₃ protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.5–8.0 ppm). Compare with reference spectra of structurally similar compounds, such as N2,N2-dimethylpyridine-2,6-diamine (δ 2.8–3.2 ppm for N-CH₃) .

- X-ray Crystallography : Determine bond lengths and angles to confirm the planar geometry of the tetrahydroquinazoline core. For example, Pt(II) complexes with related ligands show distorted square-planar coordination (Pt–N/Pt–P bond lengths: ~2.0–2.3 Å) .

Q. What are common derivatives of this compound, and how do structural modifications affect reactivity?

- Derivatives : Substitutions at the 2- and 6-positions (e.g., methyl, benzyl, or cyclopentyl groups) alter electronic and steric properties. For instance, N2-((1R,4R)-4-aminocyclohexyl) derivatives enhance binding to biological targets like dopamine receptors .

- Reactivity Trends : Bulky substituents reduce coordination flexibility but improve selectivity in metal complexation .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved when analyzing the structure?

- Case Study : If NMR suggests free rotation of the diethyl groups but crystallography shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. For example, low-temperature NMR (e.g., −40°C) can "freeze" conformers, revealing split signals that align with crystallographic data .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model energetically favorable conformers and compare with experimental data .

Q. What strategies optimize the synthesis of coordination complexes using this compound as a ligand?

- Ligand Design : Incorporate phosphine or pyridyl pendant arms (e.g., bis[(diphenylphosphanyl)methyl] groups) to enhance metal-binding stability. Such modifications form 10-membered chelate rings with Pt(II), as shown in [Pt(CH₃)Cl(C₄₅H₄₁N₃P₂)] .

- Reaction Conditions : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent oxidation. Monitor reaction progress via LC-MS or TLC .

Q. How does hydrogen bonding in crystal structures influence the compound’s supramolecular assembly?

- Intermolecular Interactions : C–H···π and π–π stacking interactions (e.g., in Pt complexes) drive 1D chain formation along crystallographic axes. Quantify these interactions using Hirshfeld surface analysis .

- Thermal Stability : Correlate packing efficiency (via crystallographic density) with DSC data to predict melting points or decomposition pathways .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

- Antimicrobial Testing : Use microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with purine derivatives showing IC₅₀ values in the µM range .

- Receptor Binding : Radioligand displacement assays (e.g., for dopamine D2/D3 receptors) assess affinity. Structural analogs with cyclohexyl substitutions exhibit sub-nanomolar binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.